Norethandrolone

Catalog No.
S537495
CAS No.
52-78-8
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norethandrolone

CAS Number

52-78-8

Product Name

Norethandrolone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

ZDHCJEIGTNNEMY-JBKQDOAHSA-N

SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Solubility

Soluble in DMSO

Synonyms

Ethylestrenolone, Ethylnortestosterone, Nilevar, Norethandrolone

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Description

The exact mass of the compound Norethandrolone is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70581. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Anabolic Agents. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Muscle Wasting and Weakness

One area of research explores Norethandrolone's potential to counteract muscle wasting and weakness associated with various conditions. Studies have investigated its effects in:

  • HIV/AIDS: Norethandrolone has been studied as a treatment for muscle wasting associated with HIV/AIDS. While some studies have shown positive results in terms of muscle mass and strength gains, long-term safety concerns and the potential for abuse limit its widespread use. Source: National Institutes of Health (NIH): )
  • Chronic obstructive pulmonary disease (COPD): Research suggests Norethandrolone may improve muscle function and exercise capacity in COPD patients. Source: Thorax:
  • Burns: Limited studies have explored the use of Norethandrolone to promote muscle healing after burn injuries. However, more research is needed to confirm its efficacy and safety in this context. Source: Burns:

It's important to note that Norethandrolone is not a first-line treatment for any of these conditions. Other treatments are often preferred due to safety concerns and the availability of safer alternatives.

Bone Health

Some research has investigated the effects of Norethandrolone on bone health. Studies suggest it may:

  • Increase bone mineral density: Norethandrolone may stimulate bone formation and increase bone mineral density in certain populations, such as elderly individuals with osteoporosis. Source: Maturitas:

Other Areas of Investigation

Limited research has explored Norethandrolone's potential role in:

  • Aplastic anemia: Early studies suggest Norethandrolone might improve red blood cell production in some cases of aplastic anemia. However, more research is needed. Source: Blood:
  • Wound healing: A few studies have investigated the use of Norethandrolone to promote wound healing, but the results are inconclusive.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

302.2246

Appearance

Solid powder

Melting Point

140.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P7W01638W6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Anabolic Agents

ATC Code

A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA09 - Norethandrolone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

52-78-8

Wikipedia

Norethandrolone

Dates

Modify: 2023-08-15
1: Silveira AL, G de Oliveira ML, Rocha DG, Dracz S, Borgati TF, Lana MAG, Augusti R, Faria AF. Multiresidue Determination of the Anabolic-Agent Residues Steroids, Stilbenes, and Resorcylic Acid Lactones in Bovine Urine by GC-MS/MS with Microwave-Assisted Derivatization. J Agric Food Chem. 2018 Aug 15;66(32):8630-8638. doi: 10.1021/acs.jafc.8b02439. Epub 2018 Aug 1. PubMed PMID: 30020779.
2: Shin HD, Suh JH, Kim J, Cho HD, Lee SD, Han KS, Wang Y, Han SB. Online turbulent flow extraction coupled with liquid chromatography-tandem mass spectrometry for high throughput screening of anabolic steroids in horse urine. J Pharm Biomed Anal. 2017 Oct 25;145:46-51. doi: 10.1016/j.jpba.2017.06.036. Epub 2017 Jun 19. PubMed PMID: 28648787.
3: Pigneux A, Béné MC, Guardiola P, Recher C, Hamel JF, Sauvezie M, Harousseau JL, Tournilhac O, Witz F, Berthou C, Escoffre-Barbe M, Guyotat D, Fegueux N, Himberlin C, Hunault M, Delain M, Lioure B, Jourdan E, Bauduer F, Dreyfus F, Cahn JY, Sotto JJ, Ifrah N. Addition of Androgens Improves Survival in Elderly Patients With Acute Myeloid Leukemia: A GOELAMS Study. J Clin Oncol. 2017 Feb;35(4):387-393. doi: 10.1200/JCO.2016.67.6213. Epub 2016 Oct 24. PubMed PMID: 28129526.
4: Bauer CT, Banks ML, Blough BE, Negus SS. Rate-dependent effects of monoamine releasers on intracranial self-stimulation in rats: implications for abuse liability assessment. Behav Pharmacol. 2013 Sep;24(5-6):448-58. doi: 10.1097/FBP.0b013e328363d1a4. PubMed PMID: 23851484; PubMed Central PMCID: PMC4028167.
5: McKinney AR, Cawley AT, Young EB, Kerwick CM, Cunnington K, Stewart RT, Ambrus JI, Willis AC, McLeod MD. The metabolism of anabolic-androgenic steroids in the greyhound. Bioanalysis. 2013 Apr;5(7):769-81. doi: 10.4155/bio.13.40. PubMed PMID: 23534422.
6: Grünblatt E, Bartl J, Marinova Z, Walitza S. In vitro study methodologies to investigate genetic aspects and effects of drugs used in attention-deficit hyperactivity disorder. J Neural Transm (Vienna). 2013 Jan;120(1):131-9. doi: 10.1007/s00702-012-0869-9. Epub 2012 Jul 26. Review. PubMed PMID: 22833045.
7: Galesio M, Mazzarino M, de la Torre X, Botrè F, Capelo JL. Accelerated sample treatment for screening of banned doping substances by GC-MS: ultrasonication versus microwave energy. Anal Bioanal Chem. 2011 Jan;399(2):861-75. doi: 10.1007/s00216-010-4319-y. Epub 2010 Oct 29. PubMed PMID: 21049269.
8: Georger JF, Hamzaoui O, Chaari A, Maizel J, Richard C, Teboul JL. Restoring arterial pressure with norepinephrine improves muscle tissue oxygenation assessed by near-infrared spectroscopy in severely hypotensive septic patients. Intensive Care Med. 2010 Nov;36(11):1882-9. doi: 10.1007/s00134-010-2013-3. Epub 2010 Aug 6. PubMed PMID: 20689910.
9: Nater UM, Whistler T, Lonergan W, Mletzko T, Vernon SD, Heim C. Impact of acute psychosocial stress on peripheral blood gene expression pathways in healthy men. Biol Psychol. 2009 Oct;82(2):125-32. doi: 10.1016/j.biopsycho.2009.06.009. Epub 2009 Jul 3. PubMed PMID: 19577611.
10: Fanton L, Belhani D, Vaillant F, Tabib A, Gomez L, Descotes J, Dehina L, Bui-Xuan B, Malicier D, Timour Q. Heart lesions associated with anabolic steroid abuse: comparison of post-mortem findings in athletes and norethandrolone-induced lesions in rabbits. Exp Toxicol Pathol. 2009 Jul;61(4):317-23. doi: 10.1016/j.etp.2008.09.007. Epub 2008 Nov 21. PubMed PMID: 19027274.
11: Arioli F, Gavinelli MP, Fracchiolla ML, Casati A, Fidani M, Ferrer E, Pompa G. Evaluation of boldenone formation and related steroids transformations in veal faeces by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008;22(2):217-23. PubMed PMID: 18085508.
12: Kaklamanos G, Theodoridis G, Papadoyannis IN, Dabalis T. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry. J Agric Food Chem. 2007 Oct 17;55(21):8325-30. Epub 2007 Sep 24. PubMed PMID: 17887801.
13: Billes SK, Cowley MA. Catecholamine reuptake inhibition causes weight loss by increasing locomotor activity and thermogenesis. Neuropsychopharmacology. 2008 May;33(6):1287-97. Epub 2007 Aug 8. PubMed PMID: 17687262.
14: Trivin C, Gluckman E, Leblanc T, Cousin MN, Soulier J, Brauner R. Factors and markers of growth hormone secretion and gonadal function in Fanconi anemia. Growth Horm IGF Res. 2007 Apr;17(2):122-9. Epub 2007 Mar 2. PubMed PMID: 17336561.
15: Fidani M, Casagni E, Montana M, Pasello E, Pecoraro C, Gambaro V. Rapid test by liquid chromatography/tandem mass spectrometry to evaluate equine urine reactivity towards 17beta-OH steroids. Rapid Commun Mass Spectrom. 2006;20(16):2441-6. PubMed PMID: 16862626.
16: Mseddi S, Ben Aribia N, Horchani R, Elloumi M, Elghezal H, Souissi T. [Nosologic discussion between Fanconi disease and congenital dyskeratosis: 1 case of congenital bone marrow aplasia]. Arch Pediatr. 2006 Sep;13(9):1239-43. Epub 2006 Jul 18. French. PubMed PMID: 16854573.
17: Kim DK, Tolliver TJ, Huang SJ, Martin BJ, Andrews AM, Wichems C, Holmes A, Lesch KP, Murphy DL. Altered serotonin synthesis, turnover and dynamic regulation in multiple brain regions of mice lacking the serotonin transporter. Neuropharmacology. 2005 Nov;49(6):798-810. Epub 2005 Sep 23. PubMed PMID: 16183083.
18: Kuncová J, Svíglerová J, Tonar Z, Slavíková J. Heterogenous changes in neuropeptide Y, norepinephrine and epinephrine concentrations in the hearts of diabetic rats. Auton Neurosci. 2005 Aug 31;121(1-2):7-15. PubMed PMID: 15955747.
19: McKinney AR, Ridley DD, Suann CJ. The metabolism of norethandrolone in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry. J Mass Spectrom. 2001 Feb;36(2):145-50. PubMed PMID: 11288196.
20: Van Puymbroeck M, Kuilman ME, Maas RF, Witkamp RF, Leyssens L, Vanderzande D, Gelan J, Raus J. In vitro liver models are important tools to monitor the abuse of anabolic steroids in cattle. Analyst. 1998 Dec;123(12):2453-6. PubMed PMID: 10435277.

Explore Compound Types